2,4-Difluoro-5-iodophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

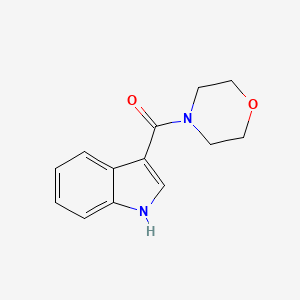

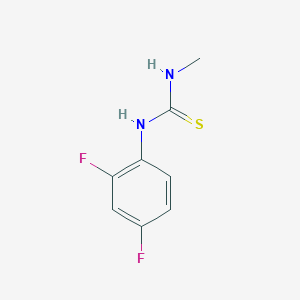

2,4-Difluoro-5-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It has a molecular weight of 255.99 . It is a solid substance and is used for scientific research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H . The InChI key is FIFQZLDQLGZFFO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique

Fluorescent pH Probes

Compounds structurally related to 2,4-Difluoro-5-iodophenol, such as BODIPY dyes, have been synthesized and explored for their potential as fluorescent pH probes. These compounds exhibit significant fluorescence enhancement with changes in acidity, making them useful for pH sensing in various environments (Baruah et al., 2005).

Adsorption Studies

Research into the adsorption capacities of activated carbon fibers for phenolic compounds, including derivatives similar to this compound, provides insights into environmental cleanup techniques. These studies help understand how pollutants can be more effectively removed from water sources (Liu et al., 2010).

Lanthanide-Activated Phosphors

The development of lanthanide-activated phosphors, facilitated by the optical transitions in compounds including difluoro- and iodophenol derivatives, supports advancements in high-resolution imaging and display technologies. This research underscores the role of such compounds in producing precisely tuned color emissions (Qin et al., 2017).

Organic Synthesis and Functionalization

The reactivity of hypervalent iodine compounds, including those derived from or related to this compound, with various organic substrates, highlights their utility in organic synthesis. Such reactions enable the functionalization of aromatic compounds, contributing to the synthesis of complex organic molecules (Stanek et al., 2008).

Material Science Applications

In material science, derivatives of this compound are employed in the synthesis of fluorinated polyimides, which are known for their exceptional optical transparency, low dielectric constant, and excellent thermal stability. These materials find applications in electronics and optoelectronics (Tao et al., 2009).

Safety and Hazards

2,4-Difluoro-5-iodophenol is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P260;P280 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

2,4-difluoro-5-iodophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFQZLDQLGZFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)

![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)

![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)

![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)